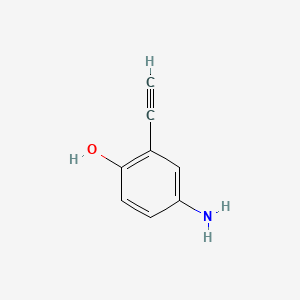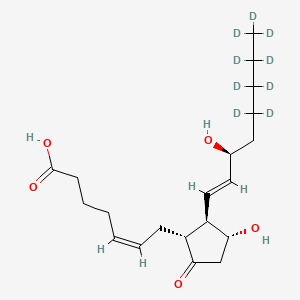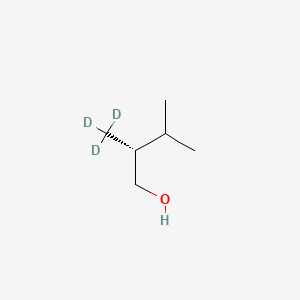
4-Amino-2-etinilfenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-ethynylphenol is an organic compound with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol . This compound is characterized by the presence of an amino group (-NH2) and an ethynyl group (-C≡CH) attached to a phenol ring. It is a disubstituted phenol, making it a valuable compound in various chemical and biochemical research applications .
Aplicaciones Científicas De Investigación
4-Amino-2-ethynylphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-ethynylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For instance, starting from 2-bromo-4-nitrophenol, the nitro group can be reduced to an amino group using a reducing agent such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl). The resulting 4-amino-2-bromophenol can then undergo a Sonogashira coupling reaction with an ethynyl reagent like trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to yield 4-Amino-2-ethynylphenol .
Industrial Production Methods: Industrial production of 4-Amino-2-ethynylphenol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2-ethynylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium nitrite (NaNO2), hydrochloric acid (HCl), aromatic compounds for coupling
Major Products:
Oxidation: Quinones
Reduction: Ethyl-substituted phenols
Substitution: Azo dyes
Mecanismo De Acción
The mechanism of action of 4-Amino-2-ethynylphenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit enzyme activities by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors, leading to changes in signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
- 4-Amino-2-ethynylphenol
- 2-Amino-4-ethynylphenol
- 4-Amino-2-phenylphenol
Comparison: 4-Amino-2-ethynylphenol is unique due to the presence of both an amino group and an ethynyl group on the phenol ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-Amino-4-ethynylphenol has the same functional groups but in different positions, leading to variations in reactivity and applications .
Propiedades
IUPAC Name |
4-amino-2-ethynylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5,10H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZVGKBJDDBXRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)

![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)
